molecular formula C11H15ClN2 B3249045 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride CAS No. 1909335-92-7

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride

Cat. No.: B3249045
CAS No.: 1909335-92-7
M. Wt: 210.70 g/mol
InChI Key: UASPIYMJYZZCLY-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Mechanism of Action

Target of Action

The primary target of 1-(Pyridin-3-yl)-2-azaspiro[3It’s known that this compound is a bioisostere of piperidine . Piperidine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it may share similar interactions with its targets . These could include binding to the active site of a receptor or enzyme, leading to a change in its conformation and activity. The exact mode of action would be dependent on the specific target and the chemical structure of the compound.

Biochemical Pathways

The specific biochemical pathways affected by 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride are not explicitly mentioned in the available literature. Given its structural similarity to piperidine, it might influence similar biochemical pathways. Piperidine and its derivatives are known to be involved in various biochemical pathways, particularly those related to neurotransmission .

Result of Action

The molecular and cellular effects of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it might exhibit similar effects, which could include modulation of receptor activity, alteration of ion channel function, or inhibition of enzymatic processes .

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

CAS No.

1909335-92-7

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

3-pyridin-3-yl-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11;/h1,3,6-7,10,13H,2,4-5,8H2;1H

InChI Key

UASPIYMJYZZCLY-UHFFFAOYSA-N

SMILES

C1CC2(C1)CNC2C3=CN=CC=C3.Cl.Cl

Canonical SMILES

C1CC2(C1)CNC2C3=CN=CC=C3.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
Reactant of Route 2
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
Reactant of Route 3
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
Reactant of Route 4
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
Reactant of Route 5
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
Reactant of Route 6
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride

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